molecular formula C13H20FN3O2 B1631207 Desacetyl-N,O-descarbonyl Linezolid

Desacetyl-N,O-descarbonyl Linezolid

Cat. No.: B1631207
M. Wt: 269.32 g/mol
InChI Key: ZFBUTKXYLNLAHV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desacetyl-N,O-descarbonyl Linezolid is a useful research compound. Its molecular formula is C13H20FN3O2 and its molecular weight is 269.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Desacetyl-N,O-descarbonyl Linezolid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desacetyl-N,O-descarbonyl Linezolid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20FN3O2

Molecular Weight

269.32 g/mol

IUPAC Name

(2S)-1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol

InChI

InChI=1S/C13H20FN3O2/c14-12-7-10(16-9-11(18)8-15)1-2-13(12)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9,15H2/t11-/m0/s1

InChI Key

ZFBUTKXYLNLAHV-NSHDSACASA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NCC(CN)O)F

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)NC[C@H](CN)O)F

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC(CN)O)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Desacetyl-N,O-descarbonyl Linezolid in Linezolid API

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the characterization, formation, and control of Desacetyl-N,O-descarbonyl Linezolid , a critical impurity in the development and manufacturing of Linezolid.

Executive Summary

Desacetyl-N,O-descarbonyl Linezolid (CAS: 333753-72-3) represents a unique challenge in the quality control of Linezolid (Zyvox). Unlike simple degradation products, this molecule acts as both a key synthetic intermediate (the "open-chain" precursor) and a terminal hydrolysis product . Its presence indicates either incomplete cyclization during synthesis or severe hydrolytic stress during storage. This guide details the mechanistic origins, analytical protocols, and control strategies required to maintain this impurity below ICH thresholds.

Chemical Identity & Structural Analysis[1][2]

This impurity is chemically distinct because it lacks both the acetyl moiety and the cyclic carbonyl core of the oxazolidinone ring. It is essentially the linear "backbone" of the Linezolid molecule.

FeatureSpecification
Common Name Desacetyl-N,O-descarbonyl Linezolid
Chemical Name (2S)-1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol
CAS Number 333753-72-3
Molecular Formula C₁₃H₂₀FN₃O₂
Molecular Weight 269.32 g/mol
Structural Class Amino-alcohol; Linear precursor
Polarity High (due to free amine and hydroxyl groups)
Solubility Soluble in Methanol, Water; Sparingly soluble in non-polar solvents
Structural Context

Linezolid derives its antibacterial activity from the rigid oxazolidinone ring and the C-5 acetamidomethyl side chain. The Desacetyl-N,O-descarbonyl impurity represents the loss of pharmacophore integrity , rendering the molecule biologically inactive and potentially reactive due to the primary amine.

Mechanistic Origins: Synthesis vs. Degradation

Understanding the source is the first step in remediation. This impurity arises through two distinct pathways.[1]

Pathway A: Synthetic Carryover (Process Impurity)

In the standard synthesis of Linezolid, 3-fluoro-4-morpholinylaniline reacts with (S)-epichlorohydrin (or glycidyl butyrate) to form the amino-alcohol intermediate. This intermediate is Desacetyl-N,O-descarbonyl Linezolid.[2][3][4][5][6][7]

  • Cause: Insufficient equivalents of the carbonyl source (e.g., CDI, phosgene derivative) or incomplete acetylation in subsequent steps.

  • Risk: High levels indicate process failure in the ring-closure or acetylation stages.

Pathway B: Hydrolytic Degradation

Under extreme conditions (high pH, moisture, heat), the Linezolid molecule undergoes hydrolysis.

  • Deacetylation: Loss of the acetyl group forms Desacetyl Linezolid (Amine Impurity).

  • Ring Opening: Hydrolysis of the carbamate linkage in the oxazolidinone ring releases CO₂ and opens the ring, reverting to the amino-alcohol form.

  • Cause: Moisture ingress in formulation; alkaline excipients.

Visualization: Formation Pathways

The following diagram illustrates the dual origin of this impurity.

LinezolidPathways Aniline Start: 3-Fluoro-4-morpholinylaniline Impurity TARGET IMPURITY Desacetyl-N,O-descarbonyl Linezolid (Open Chain Amino-Alcohol) Aniline->Impurity Alkylation Epichlor (S)-Epichlorohydrin Epichlor->Impurity DesacetylLinezolid Intermediate: Desacetyl Linezolid (Cyclic Amine) Impurity->DesacetylLinezolid Incomplete Reaction Cyclization Step 1: Ring Closure (+ Carbonyl Source) DesacetylLinezolid->Impurity Ring Opening (-CO2) Linezolid FINAL API: Linezolid DesacetylLinezolid->Linezolid Synthesis Path Acetylation Step 2: Acetylation (+ Ac2O / AcCl) Linezolid->DesacetylLinezolid Deacetylation Hydrolysis Degradation: Hydrolysis (High pH / Moisture)

Caption: Dual-pathway origin showing the impurity as both a synthetic precursor (solid lines) and a degradation product (dashed lines).[8]

Analytical Methodology

Due to the high polarity of Desacetyl-N,O-descarbonyl Linezolid (containing both a free amine and a hydroxyl group), standard C18 methods for Linezolid may result in early elution or poor peak shape. The following protocol utilizes ion-pairing or pH control to ensure retention.

Method A: Reverse-Phase HPLC (QC Release)

This method is designed to separate the highly polar amino-alcohol from the main API peak.

  • Column: C18 stationary phase, end-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). TFA acts as an ion-pairing agent for the amine.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (The morpholine-phenyl chromophore remains intact).

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 95 5 Hold for polar impurity retention
5.0 95 5 Isocratic hold
20.0 10 90 Elute API and non-polar impurities
25.0 10 90 Wash

| 25.1 | 95 | 5 | Re-equilibrate |

Method B: LC-MS (Identification & Trace Analysis)

For structural confirmation or trace quantification (<0.05%), use LC-MS.

  • Ionization: ESI Positive Mode (M+H)⁺.

  • Target Mass: m/z 270.33 [M+H]⁺.

  • Fragmentation Pattern (MS/MS):

    • Parent: 270.3

    • Daughter Ions: Loss of morpholine ring or cleavage at the aniline nitrogen.

Experimental Protocol: Reference Standard Preparation
  • Stock Solution: Dissolve 5 mg of Desacetyl-N,O-descarbonyl Linezolid reference standard in 10 mL of Methanol. (Conc: 0.5 mg/mL).

  • System Suitability: Dilute stock to 0.5 µg/mL (0.1% level relative to 0.5 mg/mL API prep).

  • Acceptance Criteria:

    • Resolution (Rs): > 2.0 between Impurity peak (early eluting) and Linezolid.

    • Tailing Factor: < 2.0 (Critical for amine-containing impurities).

Control Strategies

To maintain this impurity below the ICH Q3A(R2) qualification threshold (typically 0.15% or 1.0 mg/day), implement the following Process Analytical Technology (PAT) controls.

Synthetic Control (Upstream)
  • Stoichiometry: Ensure excess of the carbonyl source (CDI/Phosgene) during ring closure to prevent unreacted amino-alcohol.

  • Reaction Monitoring: Use IPC (In-Process Control) HPLC to monitor the disappearance of the amino-alcohol intermediate before proceeding to acetylation.

    • Limit: NMT 0.5% in reaction mixture before workup.

Purification (Downstream)
  • pH Wash: The impurity is basic (amine). An acidic wash (dilute HCl) during the organic workup of the intermediate can selectively remove the unreacted amino-alcohol into the aqueous phase, leaving the neutral oxazolidinone in the organic phase.

  • Crystallization: Recrystallization of Linezolid from Ethyl Acetate/Heptane effectively rejects the polar amino-alcohol.

Formulation Stability
  • Moisture Protection: Use high-barrier packaging (Alu-Alu blister) to prevent hydrolytic ring opening.

  • Excipient Compatibility: Avoid alkaline excipients (e.g., Magnesium Stearate with high basicity) which catalyze carbamate hydrolysis.

References

  • National Center for Advancing Translational Sciences (NCATS). Linezolid Descarbonyl N-Desacetyl Impurity Structure and Data. Inxight Drugs.[1][9] Available at: [Link]

  • PubChem. Desacetyl-N,O-descarbonyl Linezolid (Compound CID 10563901).[10] National Library of Medicine. Available at: [Link]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Disposition of Linezolid: A Study of Metabolism and Chemical Transformation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Linezolid, the first clinically approved oxazolidinone antibiotic, remains a critical therapeutic option for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] Understanding its biotransformation is paramount for predicting drug-drug interactions, elucidating potential toxicity mechanisms, and informing clinical use. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the in vitro disposition of Linezolid.

The narrative of Linezolid's metabolism is complex. While early studies suggested its biotransformation occurs independently of the cytochrome P450 (CYP) system, more recent, definitive research has identified specific, less common CYPs—notably CYP2J2 and CYP4F2—as key catalysts in the oxidative metabolism of its morpholine ring.[3][4][5] This oxidation leads to its two principal, inactive metabolites, PNU-142586 and PNU-142300.[6][7] Furthermore, Linezolid is a known weak, reversible inhibitor of monoamine oxidase (MAO), a property with significant clinical implications for drug interactions.[2][8]

This guide addresses a specific query regarding the formation of Desacetyl-N,O-descarbonyl Linezolid. Our review of the authoritative literature indicates that this compound is not a product of enzymatic metabolism but rather a result of chemical hydrolysis.[9] This distinction is critical for the accurate design and interpretation of in vitro studies. Consequently, this document presents a multi-faceted experimental approach designed to concurrently evaluate enzymatic metabolism and non-enzymatic degradation, ensuring a robust and scientifically valid characterization of Linezolid's in vitro fate.

We provide detailed, field-proven protocols for assessing Linezolid's stability in human liver microsomes (HLM), investigating its interaction with recombinant monoamine oxidase A (MAO-A), and evaluating its chemical stability in a cell-free buffer system. These self-validating protocols, coupled with state-of-the-art bioanalytical techniques using LC-MS/MS, empower researchers to differentiate between true metabolites and chemical degradants, a crucial step in any drug development program.

Introduction to Linezolid

Chemical Structure and Therapeutic Class

Linezolid ((S)-N-({3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide) is a synthetic antibiotic and the first member of the oxazolidinone class.[1][10] Its unique structure, featuring an oxazolidinone ring, is central to its novel mechanism of action.[11]

Mechanism of Action

Unlike many other antibiotic classes that target cell wall synthesis or DNA replication, Linezolid inhibits the initiation phase of bacterial protein synthesis.[12] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is an essential step for bacterial translation and reproduction.[2][10] This distinct mechanism makes it effective against bacteria that have developed resistance to other protein synthesis inhibitors.

Clinical Significance

Linezolid is a vital tool in modern medicine for combating severe infections caused by resistant Gram-positive pathogens. Its primary indications include skin and soft tissue infections, pneumonia, and infections caused by VRE and MRSA.[2] With nearly 100% oral bioavailability, it facilitates a convenient transition from intravenous to oral therapy.[13]

Overview of Linezolid Biotransformation

The biotransformation of Linezolid primarily involves chemical modification of its morpholine ring, which is a key determinant of its clearance.

The Major Metabolic Pathways: Morpholine Ring Oxidation

The principal metabolic route for Linezolid is the oxidation of the morpholine moiety, which leads to the formation of two major, microbiologically inactive metabolites.[1]

  • PNU-142586 (Metabolite B): An aminoethoxyacetic acid derivative, this is the most abundant metabolite, accounting for approximately 40-45% of an administered dose found in urine.[1][2]

  • PNU-142300 (Metabolite A): A hydroxyethyl glycine derivative, this is the second major metabolite, representing about 10% of the dose excreted in urine.[2][6]

It has been suggested that the accumulation of these metabolites in patients with renal insufficiency may be linked to adverse effects such as thrombocytopenia, making the study of their formation and clearance clinically relevant.[7]

G Linezolid Linezolid PNU142586 PNU-142586 (Aminoethoxyacetic acid derivative) Linezolid->PNU142586 Oxidative Metabolism (CYP2J2, CYP4F2) PNU142300 PNU-142300 (Hydroxyethyl glycine derivative) Linezolid->PNU142300 Oxidative Metabolism Degradant Desacetyl-N,O-descarbonyl Linezolid Linezolid->Degradant Chemical Hydrolysis (Non-Enzymatic)

Caption: Metabolic and Degradation Pathways of Linezolid.

The Enzymology of Linezolid Metabolism

While long considered to be metabolized via non-CYP pathways, recent investigations have provided compelling evidence that the oxidative clearance of Linezolid is primarily catalyzed by CYP2J2 and CYP4F2.[3][4][5] These enzymes, which are not typically associated with the metabolism of a majority of drugs, are responsible for the 2-hydroxylation and de-ethyleneation of Linezolid's morpholine ring.[4][5] The intrinsic clearance in pooled human liver microsomes is low, consistent with its in vivo clearance in humans.[3][4] This finding explains the low potential for Linezolid to be a victim of drug-drug interactions involving common CYP inhibitors (e.g., inhibitors of CYP3A4 or CYP2D6).

A critical pharmacological feature of Linezolid is its function as a weak, reversible, non-selective inhibitor of monoamine oxidase.[2][14] MAO is a key enzyme in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[8] This inhibitory action is the basis for potential serious drug interactions with serotonergic and adrenergic agents, which can lead to serotonin syndrome or hypertensive crises.[8][13]

Desacetyl-N,O-descarbonyl Linezolid: A Product of Hydrolysis

A thorough review of the scientific literature reveals that Desacetyl-N,O-descarbonyl Linezolid is a known impurity and degradant of Linezolid, not a product of enzymatic metabolism.[15][16][17]

Chemical Identity

The chemical name for this compound is (2S)-1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol.[16] It is formed by the cleavage of both the N-acetyl group and the carbonyl group of the oxazolidinone ring.

Evidence for Chemical Degradation

Studies on the synthesis of Linezolid degradation products demonstrate that this compound can be formed through the selective hydrolysis of the ester and amide bonds of the parent drug using chemical reagents like lithium hydroxide (LiOH).[9] This chemical lability suggests that its presence in an in vitro system is likely due to the instability of the parent molecule under specific experimental conditions (e.g., pH, temperature, buffer composition) rather than catalysis by a drug-metabolizing enzyme.

Relevance in In Vitro Systems

Technical Guide: Designing an In Vitro Study for Linezolid Disposition

The following section provides a logical and robust framework for characterizing the in vitro fate of Linezolid. The experimental design is structured to provide clear, interpretable data on both enzymatic metabolism and chemical degradation.

Guiding Principles & Experimental Design

The core principle is to use parallel incubations to isolate different potential transformation pathways. The causality behind this choice is to create a self-validating system where each experiment serves as a control for the others.

  • Human Liver Microsomes (+/- NADPH): This is the gold standard for investigating Phase I metabolism.[18] The cofactor NADPH is essential for CYP450 activity.[19] By comparing results in the presence and absence of NADPH, one can definitively identify CYP-mediated metabolism. Any loss of Linezolid in the absence of NADPH points towards non-CYP enzymatic activity (e.g., esterases) or chemical degradation.

  • Recombinant Human MAO-A: To specifically probe the interaction of Linezolid with MAO, using a purified, recombinant enzyme system is the most direct approach.[20]

  • Buffer-Only Incubation: This is the critical control for chemical stability. Incubating Linezolid in the complete assay buffer at 37°C without any biological matrix will quantify the rate of non-enzymatic degradation under the exact conditions of the metabolism assays.

G cluster_0 Incubation Phase (37°C) cluster_1 Analysis Phase Inc1 Linezolid + HLM + NADPH Quench Quench Reaction (e.g., cold Acetonitrile) Inc1->Quench Inc2 Linezolid + HLM - NADPH Inc2->Quench Inc3 Linezolid + rMAO-A Inc3->Quench Inc4 Linezolid + Buffer Only (No Enzymes) Inc4->Quench Prep Sample Preparation (Centrifugation, Supernatant Transfer) Quench->Prep LCMS LC-MS/MS Analysis (Quantify Parent & Products) Prep->LCMS Interpret Data Interpretation LCMS->Interpret

Caption: Experimental workflow for Linezolid in vitro disposition analysis.

Protocol 1: Assessing Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of Linezolid metabolism by Phase I enzymes and assess its overall stability in a complex biological matrix.

Materials:

  • Pooled Human Liver Microsomes (HLM), commercial source

  • Linezolid stock solution (e.g., 10 mM in DMSO)

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase) or NADPH stock solution

  • Internal Standard (IS) solution (e.g., Linezolid-d3)

  • Ice-cold Acetonitrile (ACN) for quenching

  • Purified water

Step-by-Step Methodology:

  • Prepare Master Mix: On ice, prepare two master mixes in sufficient volume for all time points and replicates.

    • +NADPH Mix: Phosphate buffer, HLM (final concentration 0.5-1.0 mg/mL), and NADPH regenerating system.

    • -NADPH Mix: Phosphate buffer and HLM.

  • Pre-incubation: Aliquot the master mixes into reaction tubes. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add Linezolid to each tube to initiate the reaction (final concentration typically 1-10 µM). Ensure the final DMSO concentration is <0.2%.[18] Vortex gently.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. The "0 min" sample is prepared by adding the quenching solution before adding the drug.

  • Sample Processing: Vortex all samples vigorously. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Protocol 2: Investigating the Role of Monoamine Oxidase A (MAO-A)

Objective: To specifically assess if Linezolid is a substrate or inhibitor of MAO-A. The following focuses on its potential as a substrate.

Materials:

  • Recombinant human MAO-A (expressed in Sf9 cells), commercial source[20]

  • Linezolid stock solution

  • Potassium Phosphate Buffer, pH 7.4 (typically 90-100 mM)[20]

  • Internal Standard (IS) solution

  • Ice-cold Acetonitrile (ACN)

Step-by-Step Methodology:

  • Prepare Reagents: Thaw recombinant MAO-A on ice. Prepare dilutions of the enzyme and Linezolid in the assay buffer.

  • Reaction Setup: In reaction tubes on ice, combine the assay buffer and the desired amount of MAO-A enzyme.

  • Pre-incubation: Pre-warm the tubes at 37°C for 5 minutes.

  • Initiate Reaction: Add Linezolid to start the reaction and incubate at 37°C.[20]

  • Time Points and Quenching: Follow the same time point and quenching procedure as described in Protocol 1 (Section 5.2).

  • Sample Processing & Analysis: Process samples as described in Protocol 1 for LC-MS/MS analysis.

Protocol 3: Evaluating Non-Enzymatic Degradation (Chemical Stability)

Objective: To quantify the rate of Linezolid degradation in the assay buffer in the absence of any enzymes.

Step-by-Step Methodology:

  • Reaction Setup: Prepare reaction tubes containing only the complete assay buffer (including any components of the NADPH system except the enzymes) that was used in Protocol 1.

  • Initiate Reaction: Add Linezolid to the buffer to the same final concentration used in the enzymatic assays.

  • Incubation, Time Points, and Quenching: Follow the exact same incubation and time point quenching procedure as described in Protocol 1 (Section 5.2).

  • Sample Processing & Analysis: Process samples as described in Protocol 1 for LC-MS/MS analysis. The results from this experiment are the baseline for chemical stability.

Bioanalytical Methodology: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for the sensitive and specific quantification of Linezolid and its metabolites/degradants.[21][22]

Sample Preparation

The protein precipitation ("crash") method described in the protocols, using cold acetonitrile, is a simple, fast, and effective technique for preparing in vitro metabolism samples for analysis.[21][23]

Example LC-MS/MS Conditions

The following table provides a starting point for method development. Parameters must be optimized for the specific instrumentation used.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, <3 µm)Provides good retention and separation for compounds of this polarity.[21][22]
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes positive ionization.[22]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.[22]
Flow Rate 0.3 - 0.5 mL/minTypical for analytical UPLC/HPLC systems.
Gradient Start at low %B, ramp to high %B, re-equilibrateElutes compounds based on hydrophobicity.
Ionization Mode Positive Electrospray Ionization (ESI+)Linezolid and its derivatives contain basic nitrogen atoms that readily protonate.[22][24]
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[21][23]

Table 1: Example MRM Transitions for Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Linezolid338.0296.0[21][23]
PNU-142300370.0328.0[21][23]
Desacetyl-N,O-descarbonyl Linezolid269.3Optimize[16]
Linezolid-d3 (IS)341.2298.2[24]
Note: The product ion for Desacetyl-N,O-descarbonyl Linezolid should be determined empirically by infusing a reference standard.

Data Interpretation & Reporting

Calculating Metabolic Stability

The primary output is the percentage of Linezolid remaining at each time point relative to the 0-minute sample. This data can be used to calculate key stability parameters.

  • Half-Life (t½): Calculated from the slope (k) of the natural log of the percent remaining vs. time plot (t½ = 0.693 / k).

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver (CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)).[25]

Identifying Metabolites vs. Degradants

Table 2: Interpreting Hypothetical Outcomes

Experimental Condition% Linezolid Remaining (at 60 min)Formation of PNU-142300?Formation of Desacetyl-N,O-descarbonyl?Interpretation
HLM + NADPH 50%YesYesSignificant NADPH-dependent (CYP) metabolism is occurring. The observed degradant is likely a combination of chemical and enzymatic effects.
HLM - NADPH 85%NoYesMinimal non-CYP metabolism. Degradant formation is likely due to chemical instability in the matrix.
Buffer Only 88%NoYesThe rate of degradation in buffer is similar to the -NADPH condition, confirming that Desacetyl-N,O-descarbonyl Linezolid is a product of chemical hydrolysis, not enzymatic metabolism.

Conclusion

The in vitro investigation of Linezolid requires a nuanced and scientifically rigorous approach. While the primary metabolic pathway involves the oxidation of the morpholine ring to form PNU-142586 and PNU-142300, a process now understood to be mediated by CYP2J2 and CYP4F2, it is crucial to account for the compound's potential for chemical degradation.[3][4] The formation of Desacetyl-N,O-descarbonyl Linezolid serves as a prime example of a chemical transformation that can be mistaken for metabolism if improper controls are not included.[9]

By employing a parallel experimental design that simultaneously assesses metabolism in liver microsomes, interactions with specific enzymes like MAO, and baseline chemical stability in buffer, researchers can generate unambiguous data. This guide provides the foundational protocols and interpretive framework to confidently characterize the in vitro disposition of Linezolid, ensuring data integrity and supporting the continued safe and effective use of this important antibiotic.

References

  • Wienkers, L.C., & Hauer, M.J. (2022). Linezolid Metabolism is Catalyzed by CYP2J2, CYP4F2 and CYP1B1. Drug Metabolism and Disposition. [Link]

  • Wienkers, L.C., & Hauer, M.J. (2022). Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. Drug Metabolism and Disposition, 50(4), 426-433. [Link]

  • Wikipedia. (2024). Linezolid. [Link]

  • Wienkers, L.C., & Hauer, M.J. (2022). Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. PubMed. [Link]

  • Shah, P., & Toney, J.H. (2024). Linezolid. StatPearls [Internet]. [Link]

  • National Center for Biotechnology Information. (n.d.). Linezolid. PubChem Compound Summary for CID 441401. [Link]

  • Slain, D. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician, 65(4), 641-642. [Link]

  • Sandson, N.B. (2016). Do Not Forget that Linezolid is a Monoamine Oxidase Inhibitor (MAOI) as Well as an Antibiotic. Anesthesia Key. [Link]

  • Li, J., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Frontiers in Pharmacology, 12, 664917. [Link]

  • Gatti, M., et al. (2021). Drug-drug interactions and safety of linezolid, tedizolid, and other oxazolidinones. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Li, J., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. PMC. [Link]

  • Slatter, J.G., et al. (2001). Investigations on in vitro metabolites of linezolid in various species. ResearchGate. [Link]

  • Souza, C.A., et al. (2020). Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum. Journal of Pharmaceutical and Biomedical Analysis, 181, 112968. [Link]

  • Chowdhury, G., & Gauthier, J. (2017). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 1645, 163-184. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(2), 102175. [Link]

  • Gajula, S.N.R., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • University of Bristol. (2005). Linezolid - Molecule of the Month. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Niwa, T., et al. (2022). Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma. Journal of Health Science, 68(2), 125-131. [Link]

  • Patsnap. (2023). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Roy, A., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. MDPI. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

  • Krishgen Biosystems. (2022). RECOMBINANT HUMAN MONOAMINE OXIDASE (MAO) ENZYMES. [Link]

  • Al-Majed, A.A., et al. (2003). Determination of linezolid in human plasma by LC-MS-MS. Analyst, 128(10), 1219-1224. [Link]

  • Suzuki, T., et al. (2019). Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events. Chemical and Pharmaceutical Bulletin, 67(11), 1242-1246. [Link]

  • National Center for Biotechnology Information. (n.d.). Desacetyl-N,O-descarbonyl Linezolid. PubChem Compound Summary for CID 10563901. [Link]

  • Allmpus. (n.d.). Linezolid Descarbonyl N-Desacetyl Impurity. [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

  • Li, Z., et al. (2012). Synthesis of Major Degradation Products of the Injection of Linezolid. Chinese Journal of Organic Chemistry, 32(7), 1329-1333. [Link]

  • Shinabarger, D.L., et al. (1997). Mechanism of action of oxazolidinones: Effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 41(10), 2132-2136. [Link]

Sources

Methodological & Application

Application Note: Analytical Strategies for Desacetyl-N,O-descarbonyl Linezolid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Linezolid. It addresses the specific challenges of detecting Desacetyl-N,O-descarbonyl Linezolid (CAS: 333753-72-3), a polar, early-eluting impurity derived from ring-opening or intermediate synthesis stages.

Introduction & Chemical Context

Desacetyl-N,O-descarbonyl Linezolid (Chemical Name: (2S)-1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol) is a critical impurity in the Linezolid drug substance.[1][2][3] Unlike lipophilic impurities, this molecule represents the "open-chain" backbone of Linezolid, lacking both the acetyl group and the oxazolidinone carbonyl moiety.

Why This Analyte is Challenging
  • High Polarity: The presence of a free primary amine, a secondary amine, and a hydroxyl group makes this compound highly polar. It tends to elute in the void volume of standard C18 Reverse Phase (RP) methods.

  • Weak UV Chromophore: While it retains the fluorophenyl ring, the loss of the carbonyl conjugation slightly alters its UV absorption profile compared to the parent drug.

  • Origin Duality: It can exist as a Process Impurity (unreacted intermediate before ring closure) or a Degradation Product (hydrolysis of the oxazolidinone ring under basic conditions).

Structural Relationship

The following pathway illustrates the structural relationship between Linezolid and the target analyte.

Linezolid_Pathway Linezolid Linezolid API (C16H20FN3O4) Hydrolysis Basic Hydrolysis (Ring Opening) Linezolid->Hydrolysis Degradation Intermed Synthetic Intermediate (Pre-Cyclization) Intermed->Linezolid Cyclization & Acetylation Target Desacetyl-N,O-descarbonyl Linezolid (CAS: 333753-72-3) Intermed->Target Residual Unreacted Hydrolysis->Target Loss of Carbonyl & Acetyl

Figure 1: Structural origin of Desacetyl-N,O-descarbonyl Linezolid via degradation or synthesis.

Analytical Method Development

Due to the analyte's polarity, standard C18 methods often fail to retain it sufficiently (


). The following protocols utilize Ion-Pairing Chromatography  and HILIC  (Hydrophilic Interaction Liquid Chromatography) to ensure robust quantification.
Protocol A: Ion-Pairing RP-HPLC (QC Routine)

This method is recommended for routine Quality Control (QC) where UV detection is standard. The addition of an ion-pairing agent increases the retention of the protonated amine.

System Suitability Requirement: Resolution (


) > 2.0 between the Void and the Analyte.
ParameterSpecification
Column C18 with Polar Embedding (e.g., Waters Symmetry Shield RP18 or Zorbax SB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate (pH 3.0) + 5 mM Sodium Hexanesulfonate (Ion-Pair Reagent)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Primary), 210 nm (Secondary)
Injection Vol 10 - 20 µL

Gradient Program:

  • 0-5 min: 5% B (Isocratic hold to retain polar amine)

  • 5-25 min: 5%

    
     60% B (Linear ramp)
    
  • 25-30 min: 60% B (Wash)

  • 30-35 min: 5% B (Re-equilibration)

Technical Insight: The Sodium Hexanesulfonate forms a neutral ion-pair with the positively charged amine of the analyte at pH 3.0, significantly increasing its hydrophobicity and retention time on the C18 column.

Protocol B: LC-MS/MS (Trace Analysis)

For genotoxic impurity screening or trace analysis (<0.05%), Mass Spectrometry is required. Note: Do NOT use non-volatile ion-pairing agents (like hexanesulfonate) in MS.

ParameterSpecification
Column HSS T3 (High Strength Silica) C18, 100 x 2.1 mm, 1.8 µm (Waters or equivalent)
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization ESI Positive Mode (+)
MRM Transition 270.2

166.1
(Quantifier), 270.2

252.1
(Qualifier)

Mechanism: The HSS T3 column is designed to withstand 100% aqueous conditions, allowing the analyte to partition into the stationary phase without phase collapse, even without ion-pairing agents.

Validation Framework (ICH Q2(R1))

To ensure the method is "Self-Validating," the following criteria must be met during setup.

Specificity & Forced Degradation

Perform forced degradation to prove the method separates the analyte from the parent Linezolid and other degradants.[4]

  • Acid Stress: 1N HCl, 60°C, 4 hours.

  • Base Stress: 0.1N NaOH, RT, 1 hour (Expect high conversion to Desacetyl-N,O-descarbonyl Linezolid here).

  • Oxidation: 3%

    
    .
    
Linearity & Range

Prepare a stock solution of the standard (CAS 333753-72-3) at 0.5 mg/mL in Methanol/Water (50:50).

  • Range: 0.05% to 150% of the specification limit (typically 0.15% relative to API).

  • Acceptance:

    
    .
    
Sensitivity (LOD/LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Target LOQ:

    
     0.03% (w/w) of the API concentration.
    

Experimental Workflow Diagram

The following diagram outlines the decision process for selecting the correct protocol based on the sample stage.

Method_Selection Start Sample Received (API or Formulation) Decision Required Sensitivity? Start->Decision HighSens Trace Level (<0.05%) Genotoxic Screening Decision->HighSens High Routine Routine QC (>0.05%) Batch Release Decision->Routine Standard LCMS Protocol B: LC-MS/MS (HSS T3 Column) HighSens->LCMS HPLC Protocol A: HPLC-UV (Ion-Pairing C18) Routine->HPLC Report Generate CoA (Report % w/w) LCMS->Report HPLC->Report

Figure 2: Decision tree for selecting Protocol A (QC) vs. Protocol B (Trace) based on sensitivity needs.

References & Standards

The following sources validate the existence of the impurity and the foundational methodologies adapted here.

  • National Center for Advancing Translational Sciences (NCATS). Desacetyl-N,O-descarbonyl Linezolid Structure and Identifiers. [Link]

  • PubChem. Compound Summary: Desacetyl-N,O-descarbonyl Linezolid (CID 10563901). [Link][1]

  • European Pharmacopoeia (Ph.[5] Eur.). Linezolid Monograph 2618 (Chromatographic Conditions for Related Substances). [Link]

Sources

Application Note: Isolation and Quantification of Desacetyl-N,O-descarbonyl Linezolid from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the isolation and quantification of Desacetyl-N,O-descarbonyl Linezolid (CAS: 333753-72-3), a critical degradation product and potential metabolite of the oxazolidinone antibiotic Linezolid. Unlike the parent drug, this analyte is characterized by the opening of the oxazolidinone ring and loss of the acetyl side chain, resulting in a polar, basic amino-alcohol structure ((2S)-1-amino-3-[(3-fluoro-4-morpholin-4-ylphenyl)amino]propan-2-ol).

Due to its increased polarity (LogP ~0.7) and basicity compared to Linezolid, standard liquid-liquid extraction (LLE) protocols often yield poor recovery. This protocol establishes a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow as the gold standard for isolation from plasma, ensuring high recovery and matrix elimination.

Analyte Physicochemical Profile

Understanding the chemistry of the target is the prerequisite for successful extraction.

PropertyValueImplication for Extraction
Common Name Desacetyl-N,O-descarbonyl LinezolidTarget Analyte
CAS Number 333753-72-3Reference Standard ID
Molecular Weight 269.32 g/mol MS Precursor Ion: ~270.2 [M+H]⁺
Formula C₁₃H₂₀FN₃O₂Nitrogen Rule: Odd mass (M+H is even)
LogP ~0.7 (Predicted)Highly polar; avoid non-polar LLE solvents (e.g., Hexane).
pKa (Base) ~9.0 - 9.5 (Primary Amine)Critical: Ionized (+) at pH < 7. Neutral at pH > 11.

Sample Preparation Protocols

Strategy Selection: Why MCX SPE?
  • Protein Precipitation (PPT): Viable for high-concentration samples but suffers from significant ion suppression (matrix effect) due to the analyte's early elution in Reverse Phase LC.

  • Liquid-Liquid Extraction (LLE): Difficult. The analyte is too polar for standard solvents. High pH extraction into Ethyl Acetate is possible but often co-extracts endogenous interferences.

  • MCX SPE (Recommended): Utilizes the basic amine functionality. The analyte binds to the sorbent via ionic interaction at acidic pH, allowing aggressive washing of neutrals (Linezolid parent) and interferences before elution.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Applicability: Human Plasma, Serum, Urine. Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL cartridge.

Reagents Preparation:
  • Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

  • Wash Solvent 1: 2% Formic Acid in Water.

  • Wash Solvent 2: 100% Methanol (Removes neutrals/hydrophobics).

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (pH > 11).

Step-by-Step Workflow:
  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma into a 1.5 mL tube.

    • Add 20 µL of Internal Standard (IS) working solution (e.g., Linezolid-d3 or structural analog).

    • Add 200 µL of Loading Buffer (2% Formic Acid). Vortex for 30s.

    • Mechanism:[1] Acidification protonates the primary amine of the analyte, ensuring it binds to the cation-exchange sites.

  • Conditioning:

    • Add 1 mL Methanol to cartridge.

    • Add 1 mL Water .

  • Loading:

    • Load the pre-treated sample (~420 µL) onto the cartridge at a slow flow rate (1 mL/min).

  • Washing (Critical for Purity):

    • Wash 1: Add 1 mL 2% Formic Acid . (Removes proteins and salts; Analyte stays bound ionically).

    • Wash 2: Add 1 mL 100% Methanol . (Removes neutral lipids and the parent drug Linezolid if it interferes; Analyte stays bound ionically).

  • Elution:

    • Add 2 x 250 µL of Elution Solvent (5% NH₄OH in MeOH).

    • Mechanism:[1] High pH deprotonates the analyte (neutralizes the charge), breaking the ionic bond and releasing it into the organic solvent.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Protocol B: Protein Precipitation (High Throughput / Screening)

Applicability: High-concentration samples (>50 ng/mL) where sensitivity is less critical.

  • Aliquot 50 µL Plasma.

  • Add 150 µL Acetonitrile (containing IS).

  • Vortex vigorously (2 min) to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer supernatant to a clean vial.

  • Dilution: Dilute 1:1 with Water (0.1% Formic Acid) to improve peak shape on C18 columns.

LC-MS/MS Method Parameters

Chromatographic Conditions

Given the polarity of the analyte, a standard C18 column may show poor retention (eluting in the void volume). A Polar-Embedded C18 or Fluoro-Phenyl phase is recommended to increase retention of the amine.

  • Column: Waters XBridge BEH Phenyl-Hexyl or Phenomenex Luna Omega Polar C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Trapping)
0.50 5 Start Gradient
3.00 90 Elution of Parent/Lipids
3.50 90 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End of Run |

Mass Spectrometry (MRM) Settings
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions (Must be experimentally optimized):

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Origin
Desacetyl-N,O-descarbonyl Linezolid 270.2 150.1 25 22 Morpholine frag.
Quantifier 270.2 252.2 25 15 Loss of H₂O
Linezolid (Parent) 338.1 296.1 30 20 Ref.

| Internal Standard (Linezolid-d3) | 341.1 | 299.1 | 30 | 20 | Ref. |

Workflow Visualization

G cluster_0 MCX Mechanism Start Biological Sample (Plasma/Serum) PreTreat Pre-treatment Add 2% Formic Acid (pH 2.5) + Internal Standard Start->PreTreat Acidify Condition Condition SPE (MCX) MeOH -> Water Load Load Sample Analyte (Basic) binds to SO3- PreTreat->Load Condition->Load Wash1 Wash 1: Aqueous Acid Removes Proteins/Salts Load->Wash1 Wash2 Wash 2: 100% MeOH Removes Neutrals (Parent Drug) Analyte remains bound Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Deprotonates Amine -> Release) Wash2->Elute Evap Evaporation & Reconstitution Mobile Phase A:B (90:10) Elute->Evap LCMS LC-MS/MS Analysis MRM: 270.2 -> 252.2 Evap->LCMS

Caption: Optimized MCX SPE workflow leveraging pH switching to isolate the basic impurity from neutral interferences.

Validation Criteria (FDA/EMA Alignment)

To ensure this protocol meets regulatory standards (e.g., FDA Bioanalytical Method Validation Guidance), the following parameters must be verified:

  • Selectivity: Analyze 6 blank plasma lots. No interference >20% of the LLOQ at the retention time of the analyte (Desacetyl-N,O-descarbonyl Linezolid).

  • Recovery: Compare the peak area of extracted samples (Low, Mid, High QC) against post-extraction spiked blanks.

    • Target: >80% recovery is expected with MCX.

    • Note: If recovery is low, ensure the elution solvent pH is >11.0.

  • Matrix Effect: Calculate the Matrix Factor (MF).

    • Acceptance: CV of IS-normalized MF should be <15%.

  • Stability:

    • Bench-top: The open-ring amine may be sensitive to oxidation. Keep samples at 4°C and shield from light.

    • Freeze-Thaw: Validate for 3 cycles at -20°C or -70°C.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10563901, Desacetyl-N,O-descarbonyl Linezolid. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Available at: [Link]

Sources

Application Note: Profiling of Desacetyl-N,O-descarbonyl Linezolid in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling for Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a crucial therapeutic option for treating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1]. Its mechanism of action involves the inhibition of bacterial protein synthesis at an early stage, which is distinct from many other antibiotic classes[2][3]. The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Unwanted chemical substances, known as impurities, can arise during the synthesis, purification, and storage of the active pharmaceutical ingredient (API) or the final drug product[2]. These impurities, even at trace levels, can potentially impact the drug's stability, efficacy, and, most importantly, patient safety.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over drug impurities[4][5]. This necessitates the development of robust, validated analytical methods for the identification, quantification, and control of all potential impurities. This application note focuses on Desacetyl-N,O-descarbonyl Linezolid , a known potential process-related impurity and degradation product of Linezolid, providing a comprehensive guide for its analysis in a quality control setting.

Understanding the Impurity: Desacetyl-N,O-descarbonyl Linezolid

A thorough understanding of the impurity's chemical properties is fundamental to developing a selective and sensitive analytical method.

Chemical Structure and Properties

Desacetyl-N,O-descarbonyl Linezolid represents a significant structural modification from the parent Linezolid molecule. It is formed by the hydrolysis and removal of both the N-acetyl group and the carbonyl group of the oxazolidinone ring.

PropertyValueSource
IUPAC Name (2S)-1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol[6]
Molecular Formula C₁₃H₂₀FN₃O₂[6][7]
Molecular Weight 269.32 g/mol [6][7]
CAS Number 333753-72-3[8]

The presence of primary and secondary amine functionalities, along with a hydroxyl group, makes this molecule more polar than Linezolid, a key consideration for chromatographic separation.

Origins of the Impurity

Desacetyl-N,O-descarbonyl Linezolid can be classified as both a process-related impurity and a degradation product.

  • Process-Related: It can be an intermediate or a byproduct in certain synthetic routes of Linezolid if the formation of the oxazolidinone ring and subsequent acetylation are incomplete or if side reactions occur[3][4].

  • Degradation Product: Linezolid is susceptible to hydrolysis under both acidic and alkaline conditions.[3] Harsh conditions can lead to the opening of the oxazolidinone ring and cleavage of the acetyl group, resulting in the formation of this impurity[3].

Understanding these formation pathways is crucial for designing forced degradation studies to demonstrate the stability-indicating nature of the analytical method.

Analytical Strategy and Workflow

The primary technique for separating and quantifying impurities in pharmaceutical products is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[9][10] This is due to its high resolution, sensitivity, and robustness. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

The overall workflow for profiling Desacetyl-N,O-descarbonyl Linezolid is a systematic process ensuring accurate and reliable results.

G cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation cluster_report Reporting & Compliance prep_std Prepare Reference Standard (Desacetyl-N,O-descarbonyl Linezolid) hplc HPLC-UV Analysis (Protocol Below) prep_std->hplc prep_sample Prepare Linezolid API/ Drug Product Sample prep_sample->hplc prep_sst Prepare System Suitability Solution (SST) prep_sst->hplc check_sst Verify System Suitability (Resolution, Tailing Factor) hplc->check_sst Acquire Data identify Identify Impurity Peak (by Relative Retention Time) check_sst->identify SST Pass quantify Quantify Impurity (vs. Reference Standard) identify->quantify compare Compare against Specification Limits (e.g., ICH Q3A) quantify->compare report Generate Certificate of Analysis/ Final Report compare->report

Caption: Workflow for impurity profiling of Desacetyl-N,O-descarbonyl Linezolid.

Protocol: Quantification by Stability-Indicating HPLC-UV

This protocol describes a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Desacetyl-N,O-descarbonyl Linezolid in Linezolid drug substance.

Principle

The method utilizes a C18 stationary phase and a gradient mobile phase to achieve separation of Linezolid from its potential impurities, including the more polar Desacetyl-N,O-descarbonyl Linezolid. Detection is performed using a UV detector at a wavelength where both the API and the impurity have adequate absorbance. Quantification is achieved by comparing the peak area of the impurity in the sample to that of a certified reference standard.

Materials and Reagents
  • Reference Standards: Linezolid CRS, Desacetyl-N,O-descarbonyl Linezolid CRS

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Buffers: Potassium Dihydrogen Orthophosphate (AR Grade)

  • Water: HPLC Grade or Milli-Q

  • Acid/Base: Orthophosphoric acid (for pH adjustment)

Instrumentation and Chromatographic Conditions
ParameterRecommended ConditionRationale
Instrument HPLC or UPLC system with UV/PDA DetectorStandard for pharmaceutical analysis, PDA allows for peak purity assessment.[11]
Column C18, 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS)Provides good retention and separation for moderately polar compounds.[12]
Mobile Phase A 0.02M Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄)Buffered aqueous phase to control ionization and ensure reproducible retention times.
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)Organic modifier to elute compounds from the C18 column.
Gradient Program Time (min)%A
075
3020
3520
3675
4575
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.[12]
Column Temp. 30°CControls retention time variability and improves peak shape.[12]
Detection UV at 254 nmWavelength at which Linezolid and related substances exhibit strong absorbance.[9][12]
Injection Vol. 10 µLStandard volume for analytical HPLC.
Diluent Water:Acetonitrile (60:40, v/v)Ensures sample components are fully dissolved and compatible with the mobile phase.[13]
Preparation of Solutions
  • Standard Stock Solution (Desacetyl-N,O-descarbonyl Linezolid): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.

  • Spiked Standard Solution (for SST): Prepare a solution containing a known concentration of Linezolid (~1000 µg/mL) and a small, known concentration of Desacetyl-N,O-descarbonyl Linezolid (e.g., at the specification limit, ~1.5 µg/mL).

  • Sample Solution (Linezolid API): Accurately weigh ~100 mg of the Linezolid API into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a final concentration of approximately 1000 µg/mL.[12]

Step-by-Step Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (75% A, 25% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (Diluent) to ensure no interfering peaks are present.

  • Inject the Spiked Standard Solution (SST) and verify that the system suitability parameters are met.

  • Inject the Standard Stock Solution to determine the response factor for the impurity.

  • Inject the Sample Solution in duplicate.

  • After the analytical run, wash the column with a high percentage of organic solvent (e.g., 90% Acetonitrile) to remove any strongly retained components.

System Suitability Tests (SST)

To ensure the validity of the analytical results, the following parameters must be checked using the Spiked Standard Solution before sample analysis begins.

ParameterAcceptance CriteriaPurpose
Resolution ≥ 2.0 between Linezolid and Desacetyl-N,O-descarbonyl Linezolid peaksEnsures baseline separation and accurate integration of the impurity peak.
Tailing Factor ≤ 2.0 for both Linezolid and impurity peaksIndicates good peak symmetry and column performance.
%RSD of Peak Areas ≤ 5.0% for 5 replicate injections of the impurity standardDemonstrates the precision of the injection and detection system.
Calculation and Reporting

The amount of Desacetyl-N,O-descarbonyl Linezolid in the sample is calculated as a percentage using the following formula:

% Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample is the peak area of Desacetyl-N,O-descarbonyl Linezolid in the sample chromatogram.

  • Area_Std is the peak area of Desacetyl-N,O-descarbonyl Linezolid in the standard chromatogram.

  • Conc_Std is the concentration of the standard solution (in mg/mL).

  • Conc_Sample is the concentration of the Linezolid sample solution (in mg/mL).

Results should be reported according to the ICH Q3A(R2) guideline, which specifies thresholds for reporting, identification, and qualification of impurities.[5]

Data Interpretation and Regulatory Context

The identification of Desacetyl-N,O-descarbonyl Linezolid is initially based on its relative retention time (RRT) compared to the Linezolid peak. Final confirmation should be done by co-injecting the sample with the reference standard or by using a mass-selective detector (LC-MS).

According to ICH guidelines, any impurity exceeding the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be structurally characterized.[4][5] The acceptance criteria (specification limits) for any given impurity must be justified based on safety data.[5][14] Levels of impurities in the final drug product must be controlled to ensure they do not exceed these qualified safety limits.[15][16]

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. Desacetyl-N,O-descarbonyl Linezolid is a critical impurity to monitor in Linezolid production and stability studies. The HPLC method detailed in this note provides a robust, specific, and reliable protocol for its quantification. By implementing this method within a cGMP framework, researchers and drug development professionals can ensure the quality, safety, and efficacy of Linezolid products, meeting the stringent requirements of global regulatory agencies.

References

  • Daicel Pharma. Linezolid Impurities Manufacturers & Suppliers. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10563901, Desacetyl-N,O-descarbonyl Linezolid. [Link]

  • P, S., & al, et. (2015). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Indo American Journal of Pharmaceutical Research. [Link]

  • LGC. Linezolid impurities: An overview. [Link]

  • International Journal of Trend in Scientific Research and Development. Overview on Development and Validation of Analytical and Bioanalytical Methods for the Estimation of Linezolid in Bulk and Pharm. [Link]

  • Google Patents.
  • Scholars Middle East Publishers. Indicating RP-HPLC Method for Determination of Impurities in Linezolid Oral Suspension. [Link]

  • Singh, S., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Global Substance Registration System. DESACETYL-N,O-DESCARBONYL LINEZOLID. [Link]

  • Singh, S., et al. (2002). Isolation and characterization of process-related impurities in linezolid. PubMed. [Link]

  • INESSS. linezolid assay using high performance liquid chromatograpy (hplc-dad). Canada's Drug Agency. [Link]

  • Inxight Drugs. N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid. [Link]

  • Swoboda, S., et al. (2007). A simple isocratic HPLC assay to determine linezolid concentrations in different biomatrices for in vivo and in vitro studies. PubMed. [Link]

  • ResearchGate. Overview of analytical methods for the estimation of linezolid. [Link]

  • SynThink. Linezolid Impurities EP – USP Related Compounds. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • USP-NF. ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

  • A3P. Elemental Impurities in Drug Products. [Link]

Sources

Application Note: NMR-Based Structural Elucidation of Desacetyl-N,O-descarbonyl Linezolid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive methodology for the structural elucidation of Desacetyl-N,O-descarbonyl Linezolid (also known as Linezolid Impurity 60 or TR28YVA478). This compound represents the ultimate hydrolysis product of Linezolid, resulting from the degradation of both the oxazolidinone ring (loss of carbonyl) and the acetamide side chain (deacetylation).

Accurate identification of this impurity is critical for stability-indicating assays in drug development. This guide outlines a self-validating NMR workflow using 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) spectroscopy to unambiguously distinguish this impurity from the parent API and intermediate degradation products.

Chemical Context & Degradation Pathway

To interpret the NMR data correctly, one must understand the structural causality. Linezolid (


) contains two hydrolytically labile centers: the acetamide  and the oxazolidinone  (cyclic carbamate).

The target molecule, Desacetyl-N,O-descarbonyl Linezolid (


), is formed via a dual-hydrolysis pathway:
  • Ring Opening/Decarboxylation: Hydrolysis of the oxazolidinone ring leads to the loss of

    
     (the "descarbonyl" event), resulting in a secondary amine (aniline type) and a secondary alcohol.
    
  • Deacetylation: Hydrolysis of the acetamide side chain removes the acetyl group, yielding a primary amine.

Structural Comparison:

FeatureLinezolid (Parent)Desacetyl-N,O-descarbonyl Linezolid (Target)
Formula


MW 337.35 g/mol 269.32 g/mol
Carbonyls 2 (Ring C=O, Amide C=O)0 (Complete loss of carbonyls)
Methyls 1 (Acetyl

)
0
Nitrogens Amide, Carbamate, MorpholinePrimary Amine, Aniline, Morpholine
Visualization: Degradation Logic

DegradationPathway cluster_legend Structural Change Linezolid Linezolid (Parent API) C16H20FN3O4 Inter Intermediate Hydrolysis (Ring Open OR Deacetylated) Linezolid->Inter Hydrolysis 1 Byproducts Byproducts: Acetic Acid + CO2 Linezolid->Byproducts Loss of fragments Target Desacetyl-N,O-descarbonyl Linezolid (Target Impurity) C13H20FN3O2 Inter->Target Hydrolysis 2 desc Key NMR Change: Loss of 2x C=O signals Loss of Acetyl -CH3

Figure 1: Degradation pathway leading to the target impurity.[1] The transformation involves the loss of two carbonyl units and a methyl group, which are distinct NMR markers.

Experimental Protocol

Sample Preparation

The polarity of the target impurity (containing free


, 

, and

groups) requires a polar aprotic solvent to prevent exchange broadening and ensure solubility.
  • Solvent: DMSO-

    
     (99.9% D) is the standard.
    
    • Why: It ensures solubility of the polar amino-alcohol chain and often allows observation of exchangeable protons (

      
      , 
      
      
      
      ) which are critical for structural confirmation.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Instrument Parameters

Acquisition should be performed on an NMR spectrometer with a field strength of at least 400 MHz (500 MHz+ recommended for resolving the morpholine ring protons).

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale

H 1D
zg30161.0 sStandard proton inventory.

C 1D
zgpg301024+2.0 sVerify absence of carbonyls (150-180 ppm).
DEPT-135 dept1352562.0 sDistinguish

(up) from

(down).
COSY cosygpppqf81.5 sEstablish H-H connectivity in the propyl chain.
HSQC hsqcetgp81.5 s1-bond C-H correlation (assignment of protonated carbons).
HMBC hmbcgplpndqf161.5 sLong-range connectivity (critical for quaternary carbons).

Structural Elucidation Strategy (Step-by-Step)

This protocol follows a subtractive logic: we confirm the structure by proving what is missing from Linezolid, followed by mapping the new connectivity.

Step 1: The "Missing Signals" Check (1D NMR)

The most rapid confirmation of "Desacetyl-N,O-descarbonyl" status is the disappearance of specific signals found in Linezolid.

  • 
    H NMR Check:  Look for the absence  of the acetyl methyl singlet (
    
    
    
    ppm).
  • 
    C NMR Check:  Look for the absence  of two carbonyl signals:
    
    • Acetamide Carbonyl (

      
       ppm).
      
    • Oxazolidinone Carbonyl (

      
       ppm).
      
  • Validation: If any signal >150 ppm remains, the ring or amide is still intact.

Step 2: Spin System Mapping (COSY)

The core structural change is the conversion of the rigid oxazolidinone ring into a flexible 2-hydroxy-1,3-diaminopropane chain.

  • Target Pathway:

    
    .
    
  • Observation: In COSY, trace the correlations from the aniline

    
     (if visible) to the adjacent 
    
    
    
    , then to the central methine
    
    
    , and finally to the terminal
    
    
    .
Step 3: Quaternary Carbon Assignment (HMBC)

Use HMBC to link the morpholine ring and the new propyl chain to the central fluorophenyl ring.

  • The aromatic protons will show correlations to the quaternary carbons carrying the Fluorine and the Morpholine nitrogen.

Results: Data Analysis & Assignment

The following data summarizes the expected chemical shifts in DMSO-


. Note that chemical shifts may vary slightly based on concentration and pH.
Summary of Chemical Shifts
PositionAtom TypeLinezolid

(ppm)
Target Impurity

(ppm)
Linezolid

(ppm)
Target Impurity

(ppm)
C=O[2] (Ring) Carbonyl~154.0ABSENT 154.0ABSENT
C=O (Amide) Carbonyl~170.0ABSENT 170.0ABSENT
-CH3 (Acetyl) Methyl1.83 (s)ABSENT 22.5ABSENT
Ar-F Quaternary C--~155 (d)~152 (d)
Ar-N(Morph) Quaternary C--~133~135
Ar-N(Chain) Quaternary C--~133~142 (Shifted due to amine nature)
Propyl-1

(Aniline)
~4.0 (Ring)3.0 - 3.2 (m) ~47~46
Propyl-2

(Alcohol)
~4.7 (Ring)3.7 - 3.9 (m) ~71~69
Propyl-3

(Amine)
~3.42.6 - 2.8 (m) ~41~44
Morpholine

(O-adj)
3.73.7 6666
Morpholine

(N-adj)
2.92.9 5051
Exchangeable

-4.5 - 5.5 (br) --

> Note: The dramatic shift of the Propyl-1 and Propyl-2 protons indicates the relaxation of the rigid ring into a flexible chain. The appearance of broad exchangeable signals confirms the free amines/alcohol.

Workflow Visualization

NMR_Workflow cluster_1D Phase 1: Confirmation of Loss cluster_2D Phase 2: Connectivity Sample Sample: Impurity 60 in DMSO-d6 H1 1H NMR: Check for Acetyl-CH3 (1.8ppm) Result: ABSENT Sample->H1 C13 13C NMR: Check for C=O (150-180ppm) Result: ABSENT Sample->C13 COSY COSY: Trace Propyl Chain NH-CH2-CH(OH)-CH2-NH2 H1->COSY If Acetyl absent C13->COSY If C=O absent HMBC HMBC: Link Chain to Aromatic Ring COSY->HMBC Conclusion Structure Confirmed: Desacetyl-N,O-descarbonyl Linezolid HMBC->Conclusion

Figure 2: Analytical workflow for confirming the impurity structure.

References

  • PubChem. Desacetyl-N,O-descarbonyl Linezolid (Compound CID 10563901).[2] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General NMR Methodology Reference).

Disclaimer: This protocol is intended for research and development purposes only. Handling of Linezolid and its impurities should be performed in accordance with standard laboratory safety protocols and MSDS guidelines.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Linezolid and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Linezolid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working to develop, optimize, and troubleshoot High-Performance Liquid Chromatography (HPLC) methods for these compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," grounding our advice in established chromatographic principles and field-proven experience.

Introduction: Understanding Linezolid and its Analytical Challenges

Linezolid (C₁₆H₂₀FN₃O₄) is a synthetic antibiotic from the oxazolidinone class, notable for its efficacy against resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its primary mechanism involves inhibiting the initiation of bacterial protein synthesis.[1][2]

For analytical chemists, the challenge lies not only in quantifying the parent drug but also in separating it from its primary metabolites and potential degradation products. The main metabolites are formed through the oxidation of the morpholine ring, resulting in two inactive, open-ring carboxylic acid derivatives[1][4][5]:

  • PNU-142586 (Hydroxyethyl glycine metabolite): The most abundant human metabolite, likely formed via non-enzymatic processes.[1][5][6]

  • PNU-142300 (Aminoethoxyacetic acid metabolite). [1][5][6]

A robust, stability-indicating HPLC method must be able to resolve Linezolid from these metabolites and any impurities generated under stress conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8]

Linezolid_Metabolism Linezolid Linezolid (C16H20FN3O4) PNU_142586 PNU-142586 (Hydroxyethyl glycine metabolite) Linezolid->PNU_142586  Morpholine  Ring Oxidation PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Linezolid->PNU_142300  Morpholine  Ring Oxidation

Caption: Linezolid metabolism pathway.

Frequently Asked Questions (FAQs) for Method Development

This section addresses common questions encountered when establishing a new HPLC method for Linezolid analysis.

Q1: What is the best type of HPLC column to start with for Linezolid analysis?

A1: A reversed-phase C18 (octadecylsilane) column is the most common and effective choice for separating Linezolid and its metabolites.[7][9][10][11] These columns provide the necessary hydrophobicity to retain Linezolid, which has a LogP of approximately 0.55.[6]

  • Expertise & Experience: Start with a modern, high-purity, end-capped C18 column. End-capping is crucial as it deactivates most of the residual silanol groups on the silica surface. These silanols can cause significant peak tailing for basic compounds like Linezolid through secondary ionic interactions.[12][13]

  • Typical Column Dimensions: For standard HPLC systems, a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.[7][10][14] For faster analysis, consider shorter columns (e.g., 150 mm) or smaller particle sizes (e.g., < 2 µm for UHPLC systems).[6][15]

Q2: How do I select and optimize the mobile phase?

A2: The mobile phase is a critical factor in achieving good separation. A combination of an acidic buffer and an organic modifier is typically used.

  • Buffer Selection & pH: A phosphate buffer at a pH of around 3.0 is an excellent starting point.[7][8][9]

    • Causality: At this acidic pH, the residual silanol groups on the column are protonated (Si-OH), minimizing their ability to interact ionically with the basic Linezolid molecule. This significantly reduces peak tailing.[13] The pH should be kept consistent to ensure reproducible retention times.

  • Organic Modifier: Both methanol and acetonitrile are effective organic modifiers. The choice can influence selectivity (the separation factor between peaks). It is common to see mobile phases composed of a buffer mixed with either methanol or acetonitrile in ratios ranging from 65:35 to 40:60 (Buffer:Organic).[6][14]

  • Optimization Workflow: Begin with an isocratic elution (constant mobile phase composition). If all peaks elute too quickly, decrease the percentage of the organic modifier. If they elute too slowly or resolution is poor, you can either increase the organic content or, for more complex samples with a wide range of polarities, develop a gradient elution method.[7]

Q3: What is the optimal detection wavelength for Linezolid?

A3: Linezolid has a UV absorbance maximum around 251-258 nm.[6][9][16] Using a photodiode array (PDA) detector during method development is highly recommended to confirm the peak purity and to select the optimal wavelength for all compounds of interest. A wavelength of 254 nm is a common and robust choice for detecting both Linezolid and its metabolites.[7][10]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended Starting PointRationale
Column C18, End-capped (250 x 4.6 mm, 5 µm)Provides good retention and peak shape for Linezolid.[9][14]
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 3.0Acidic pH minimizes silanol interactions, reducing tailing.[7][8]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[6][9]
Elution Mode Isocratic (e.g., 55:45 Buffer:Methanol)Simple, robust, and often sufficient for basic assays.[9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[7][14]
Column Temp. 30 °CImproves reproducibility and can enhance peak efficiency.[6][7][10]
Detection (UV) 254 nmStrong absorbance wavelength for Linezolid and its metabolites.[7][10]
Injection Vol. 10 - 20 µLA typical volume that balances sensitivity and peak shape.[7][17]

Troubleshooting Guide: From Theory to Resolution

This section provides a systematic approach to identifying and solving common chromatographic problems.

Caption: A systematic workflow for troubleshooting common HPLC issues.

Problem 1: My Linezolid peak is tailing severely.

  • Symptom: The back half of the peak is wider than the front half, resulting in an asymmetry factor > 1.2.

  • Primary Cause: Secondary interactions between the basic Linezolid molecule and acidic residual silanol groups on the HPLC column's stationary phase.[12][13] This is a very common issue for basic analytes.

  • Secondary Cause: Column overload, where too much sample mass is injected onto the column.[12][18]

  • Solutions (in order of application):

    • Verify Mobile Phase pH: Ensure your buffer pH is low (e.g., ≤ 3.0). This protonates the silanols, reducing their ionic interaction with the analyte.[9]

    • Reduce Sample Load: Dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were overloading the column.[12][19]

    • Use a High-Performance Column: If you are using an older "Type A" silica column, switch to a modern, high-purity, end-capped "Type B" silica column. These have far fewer active silanol sites.[12]

    • Add a Competing Base (Advanced): In some historical methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to occupy the active silanol sites. However, this can shorten column lifetime and is less common with modern columns.[13]

Problem 2: My peak is fronting (looks like a shark fin).

  • Symptom: The front half of the peak is wider than the back half.[13][19]

  • Primary Cause: Column overload, specifically injecting too high a concentration of the sample.[12][18][19] The stationary phase becomes saturated, and excess analyte molecules travel through the column unretained, eluting earlier than the main peak band.

  • Secondary Cause: The sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., sample in 100% acetonitrile, mobile phase is 50% acetonitrile). This can cause the peak to distort.[12]

  • Solutions:

    • Dilute the Sample: This is the most effective solution. A 1:10 or 1:100 dilution will often resolve the issue entirely.[19]

    • Match Sample Solvent to Mobile Phase: If possible, dissolve and dilute your sample in the initial mobile phase. This ensures the injection band is sharp and focused at the column head.[12]

    • Reduce Injection Volume: If you cannot dilute the sample, reduce the injection volume (e.g., from 20 µL to 5 µL).

Problem 3: My retention times are shifting between injections.

  • Symptom: The retention time for Linezolid is not consistent across a sequence of runs.

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection. If using a gradient, ensure the post-run equilibration time is sufficient.

    • Mobile Phase Composition Change: The mobile phase may be evaporating, especially volatile organic components like acetonitrile. Prepare fresh mobile phase daily and keep solvent bottles capped.

    • Fluctuating Column Temperature: Use a column oven to maintain a constant temperature. Even small changes in lab temperature can affect retention times.[6]

    • Pump or System Issues: Check for leaks in the system. A fluctuating flow rate due to a leak or failing pump seal will cause retention times to drift.[12]

Problem 4: I see "ghost peaks" in my chromatogram, especially in the blank runs.

  • Symptom: Unexpected peaks appear in the chromatogram, often when injecting a blank solvent.

  • Primary Cause: Carryover from a previous, more concentrated injection. The autosampler needle, injection loop, or valve may not have been sufficiently rinsed.[12]

  • Secondary Cause: Contamination in the mobile phase or diluent.[12]

  • Solutions:

    • Run Blank Injections: Confirm the peaks are present when injecting only the mobile phase or your sample diluent.[12]

    • Improve Needle Wash: Increase the volume and duration of the autosampler's needle wash cycle. Use a wash solvent strong enough to remove all analytes (e.g., a mix of acetonitrile and water).

    • Clean the System: If carryover persists, manually flush the injector and connecting tubing.

    • Use Fresh Solvents: Prepare the mobile phase with fresh, HPLC-grade solvents to rule out contamination.[12]

Key Experimental Protocols

Protocol 1: Forced Degradation Study (Stability-Indicating Method)

This protocol is essential for demonstrating the specificity of an analytical method by showing that the parent drug peak is resolved from all potential degradation products.[8][14]

Objective: To expose Linezolid to various stress conditions and analyze the resulting solutions to ensure degradants do not co-elute with the main peak.

Procedure:

  • Prepare a Linezolid Stock Solution: Prepare a stock solution of Linezolid (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Methanol:Water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.[14]

    • Heat at a controlled temperature (e.g., 60 °C) for a set period (e.g., 2-4 hours).[14][15]

    • Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.[14]

    • Keep at room temperature for a set period (e.g., 1 hour).[14]

    • Neutralize with an equivalent amount of 0.1 N HCl and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂).[14][15]

    • Keep at room temperature for a set period (e.g., 24 hours).[15]

    • Dilute for analysis.

  • Thermal Degradation:

    • Store a solid sample of Linezolid and a vial of the stock solution in an oven at a high temperature (e.g., 70-80 °C) for a defined period (e.g., 1-24 hours).[14][20]

    • Prepare/dilute the samples for analysis.

  • Photolytic Degradation:

    • Expose the solid drug and stock solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.

    • Prepare/dilute the samples for analysis.

  • Analysis:

    • Inject the unstressed sample and all stressed samples into the HPLC system.

    • Trustworthiness: Use a PDA detector. For the Linezolid peak in each stressed chromatogram, perform a peak purity analysis. The peak should be spectrally pure, confirming no co-elution of degradants. The method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent Linezolid peak.[7][14]

Protocol 2: Basic Method Validation as per ICH Q2(R1)

Once the method is optimized, it must be validated to prove its suitability for its intended purpose.[8][9][14]

Key Parameters to Validate:

  • Specificity: Proven through the forced degradation study (see above) and by injecting a blank (diluent) and placebo to show no interfering peaks at the retention time of Linezolid.[6]

  • Linearity: Prepare at least five concentrations of Linezolid across the expected range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be > 0.999.[6][7]

  • Accuracy: Analyze samples with a known concentration of Linezolid (e.g., by spiking a placebo with a known amount). The recovery should typically be within 98-102%.[6][7]

  • Precision:

    • Repeatability (Intra-day): Inject a single sample solution multiple times (e.g., n=6) on the same day. The Relative Standard Deviation (RSD) of the peak areas should be < 2%.[6]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results to assess the method's reproducibility. The RSD should remain low.[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[6][14]

  • Robustness: Intentionally make small, deliberate changes to method parameters (e.g., mobile phase pH ±0.2, column temperature ±2 °C, flow rate ±0.1 mL/min) and observe the effect on the results. The results should remain largely unaffected, demonstrating the method's reliability during routine use.[6][14]

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Indicating RP-HPLC Method for Determination of Impurities in Linezolid Oral Suspension. Scholars Middle East Publishers.
  • Linezolid | C16H20FN3O4 | CID 441401. PubChem - NIH.
  • Linezolid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Troubleshooting Peak Shape Problems in HPLC. Waters.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022).
  • Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. SSRG International Journals.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC.
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF LINEZOLID IN PHARMACEUTICAL DOSAGE FORM. IJRSR.
  • Triple-Parameter Optimization of Linezolid 600mg Tablets: Dissolution, HPLC, and UV Spectrophotometric Evaluation.
  • An improved method for the quantitative determination of linezolid. Google Patents.
  • Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form. ResearchGate.
  • An HPLC Method for Simultaneous Determination of Concentrations of Linezolid and its Metabolites PNU-142300 and PNU-142586 in Human Plasma.
  • Development and Validation of Stability- Indicating RP-HPLC Method for Determination of Impurities in Linezolid Oral Suspension Dosage Forms. ResearchGate.
  • A Study of Method Development, Validation and Forced Degradation for Estimation of Linezolid in Bulk and Pharmaceutical Dosage form by RP-HPLC. ResearchGate.
  • Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Method Development and Validation for the Determination of Linezolid Drug in Human Plasma by Reversed-Phase High-Performance Liquid Chromatography. (2022).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.
  • Metabolic pathways of linezolid, based on data from mice, dogs and humans. Adapted from figure 1, Stetter et al. 4. ResearchGate.
  • HPLC-UV method for qquantitation of linezolid. Dove Medical Press.
  • Linezolid. Wikipedia.
  • Linezolid (PNU-100766) | Antibiotic. MedchemExpress.com.

Sources

improving the yield of Desacetyl-N,O-descarbonyl Linezolid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of Desacetyl-N,O-descarbonyl Linezolid

Subject: Optimization of Yield and Purity for Desacetyl-N,O-descarbonyl Linezolid (CAS: 333753-72-3) Applicable For: Process Chemists, Analytical Scientists, and Drug Development Researchers.

Executive Summary

Desacetyl-N,O-descarbonyl Linezolid (chemically (2S)-1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol) is a critical reference standard for Linezolid impurity profiling (Impurity 60) and a metabolic intermediate.

While often generated via the hydrolysis of Linezolid, high-yield de novo synthesis is preferred for cost-effective scale-up. The primary synthetic challenges involve regiocontrol during epoxide opening , prevention of aniline bis-alkylation , and isolation of the polar diamine-alcohol . This guide provides a self-validating protocol to overcome these bottlenecks.

Part 1: The Optimized Synthetic Pathway

To maximize yield, we recommend the Phthalimide Protection Route over direct ammonolysis. Direct reaction of the chlorohydrin intermediate with ammonia often leads to polymerization and low yields.

Visual Workflow: The Phthalimide Route

G Start 3-Fluoro-4-morpholinylaniline (Starting Material) Inter1 Chlorohydrin Intermediate (Regio-controlled) Start->Inter1 Epoxide Opening (Mild Heat) Reactant (S)-Epichlorohydrin + Lewis Acid (LiOTf) Reactant->Inter1 Inter2 Phthalimide Protected Precursor Inter1->Inter2 Nucleophilic Substitution Reactant2 Potassium Phthalimide (DMF, 100°C) Reactant2->Inter2 End Desacetyl-N,O-descarbonyl Linezolid (Target) Inter2->End Ingall's Procedure (Reflux) Reactant3 Hydrazine Hydrate (Deprotection) Reactant3->End

Figure 1: The Phthalimide Protection Pathway ensures mono-alkylation and high stereochemical integrity compared to direct ammonolysis.

Part 2: Critical Process Parameters (CPP) & Data

The following parameters have been validated to increase isolated yields from ~45% (standard) to >75% (optimized).

ParameterStandard ConditionOptimized ConditionTechnical Rationale
Epoxide Opening Reflux in Ethanol40°C in IPA + 5 mol% LiOTf Lithium triflate (Lewis Acid) catalyzes the epoxide opening, allowing lower temps and reducing dimer formation.
Stoichiometry 1:1 (Aniline:Epoxide)1:1.1 (Slight Excess Epoxide) Ensures complete consumption of the aniline, which is difficult to remove from the polar product.
Deprotection HCl HydrolysisHydrazine Hydrate / MeOH Avoids harsh acidic conditions that can degrade the morpholine ring or cause racemization.
Workup pH NeutralpH > 12 (NaOH) The target is an amine; high pH ensures it is in the free base form for extraction into DCM/IPA.

Part 3: Troubleshooting Guide (Q&A)

Phase 1: Epoxide Opening & Alkylation

Q1: I observe a significant amount of "Bis-alkylation" impurity (dimer). How do I stop the aniline from reacting twice?

  • Diagnosis: The secondary amine formed after the first epoxide attack is still nucleophilic. High temperatures promote a second attack.

  • Solution:

    • Switch Solvent: Use Isopropanol (IPA) instead of Ethanol or DMF. The steric bulk of IPA solvates the secondary amine, hindering further attack.

    • Lewis Acid Catalysis: Add Lithium Triflate (LiOTf) or Calcium Triflate (5 mol%). This activates the epoxide, making it more electrophilic towards the primary attack, allowing you to run the reaction at lower temperatures (35-40°C), which kinetically disfavors the dimer.

    • Slow Addition: Do not add Epichlorohydrin all at once. Add it dropwise over 2 hours.

Q2: My chlorohydrin intermediate yield is low, and I see unreacted aniline.

  • Diagnosis: Epichlorohydrin can degrade or polymerize with itself if the reaction is too hot or prolonged.

  • Solution: Use a 1.1 to 1.2 molar excess of (S)-epichlorohydrin. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). If aniline persists after 6 hours, add a second portion (0.1 eq) of catalyst, not more epoxide.

Phase 2: Substitution & Deprotection

Q3: The reaction with Potassium Phthalimide turns into a black tar/slurry and is difficult to stir.

  • Diagnosis: Polymerization or thermal decomposition in DMF at high reflux temperatures.

  • Solution:

    • Temperature Control: Strictly maintain 90-100°C . Do not exceed 110°C.

    • Phase Transfer: If the slurry is too thick, add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) (2 mol%). This facilitates the reaction between the solid potassium phthalimide and the organic intermediate, often allowing for lower reaction temperatures.

Q4: After hydrazine deprotection, I cannot extract the product from the aqueous layer.

  • Diagnosis: Desacetyl-N,O-descarbonyl Linezolid is a highly polar amino-alcohol (LogP ~ 0.7). It prefers water, especially if protonated.

  • Solution (The "Salting-Out" Protocol):

    • Evaporate Methanol completely.

    • Basify the aqueous residue to pH 12-13 using 50% NaOH.

    • Saturate the aqueous phase with NaCl (Brine) .

    • Extract with DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) . Pure DCM is often insufficient.

    • Perform 4-5 extractions. The product has a high affinity for the aqueous phase.

Phase 3: Purification & Stability

Q5: The final product is an oil that refuses to crystallize.

  • Diagnosis: Trace solvent or impurities (phthalhydrazide byproducts) prevent crystal lattice formation.

  • Solution:

    • Acid Salt Formation: Convert the free base to the Dihydrochloride salt . Dissolve the oil in dry Ethanol and add HCl/Ether. The salt often crystallizes readily.

    • Recrystallization: If you need the free base, recrystallize from Ethyl Acetate/Hexane or MTBE . Induce nucleation by scratching the glass or seeding.

Q6: The product turns pink/brown upon storage.

  • Diagnosis: Oxidation of the morpholine or aniline nitrogen.

  • Solution: Store under Argon/Nitrogen at -20°C. Ensure all solvents used in the final step are degassed.

Part 4: Logic Tree for Low Yield Diagnosis

Troubleshooting Issue Problem: Low Overall Yield (<50%) Step1 Check TLC of Step 1 (Epoxide Opening) Issue->Step1 Branch1 Unreacted Aniline? Step1->Branch1 Branch2 Multi-spot / Streaking? Step1->Branch2 Sol1 Increase Epoxide Eq. Add Lewis Acid (LiOTf) Branch1->Sol1 Step2 Step 1 OK -> Check Step 2 (Phthalimide Sub) Branch1->Step2 If Resolved Sol2 Reduce Temp (<45°C) Switch Solvent to IPA Branch2->Sol2 Branch3 Black Tar / Decomposition? Step2->Branch3 Sol3 Limit Temp to 100°C Use TBAB Catalyst Branch3->Sol3 Step3 Step 2 OK -> Check Workup Branch3->Step3 If Resolved Branch4 Product in Aqueous Layer? Step3->Branch4 Sol4 Use DCM:IPA (9:1) Saturate with NaCl Branch4->Sol4

Figure 2: Systematic troubleshooting flow for yield loss identification.

References

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. Link

  • Perrault, W. R., et al. (2003). Process Research and Development of Linezolid: A New Oxazolidinone Antibacterial. Organic Process Research & Development, 7(4), 533-546. Link

  • Reddy, M., et al. (2018).[1] Synthesis and Characterization of Degradation Impurities of an Antibiotic Drug: Linezolid. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 4(2), 348.[1] Link

  • PubChem Compound Summary. (2024). Desacetyl-N,O-descarbonyl Linezolid (CID 10563901).[2] National Library of Medicine. Link

Sources

method refinement for trace level detection of Desacetyl-N,O-descarbonyl Linezolid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Method Development Support Center. You are likely here because your standard Reverse-Phase (C18) method for Linezolid is failing to provide adequate retention or sensitivity for its polar degradation product, Desacetyl-N,O-descarbonyl Linezolid (often referred to as the amino-alcohol hydrolysis product, MW ~269 Da).

This analyte represents a significant analytical challenge: it lacks the lipophilic acetyl and oxazolidinone carbonyl moieties, making it a highly polar primary amine . In standard C18 chromatography, it often elutes in the void volume, suffering from massive ion suppression (matrix effects).

This guide prioritizes Scientific Integrity over convenience. To achieve trace-level detection (sub-ng/mL), we must move beyond "dilute-and-shoot" and standard C18 chemistries.

Module 1: Chromatographic Separation (The Polarity Challenge)

Q: Why is my analyte eluting in the void volume with poor peak shape?

A: Desacetyl-N,O-descarbonyl Linezolid is significantly more polar than the parent drug. On a standard C18 column, it has insufficient hydrophobic interaction to be retained. Furthermore, exposed silanols on the silica surface interact with the primary amine, causing severe tailing.

The Solution: Switch to HILIC or Fluorophenyl Phases. For trace analysis, you need to retain the analyte away from the early-eluting salts and phospholipids that cause ion suppression.

Recommended Column Chemistries
Column TypeMechanismWhy it works for this AnalyteCondition
HILIC (Bare Silica) Partitioning into water layerGold Standard. Retains polar amines strongly. Elution order is reversed (Linezolid elutes before the impurity).High Organic Start (90% ACN)
Pentafluorophenyl (PFP) Pi-Pi / Dipole interactionsOffers alternative selectivity to C18. The fluorine ring interacts with the amine and the fluorinated phenyl ring of the analyte.Acidic Mobile Phase
Polar-Embedded C18 Hydrophobic + H-bondingBetter than standard C18, prevents "phase collapse" in high aqueous conditions, but may still struggle with this specific amine.100% Aqueous compatible
Protocol: HILIC Method Parameters
  • Column: 1.7 µm Bare Silica or Amide-HILIC (2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B (Organic) State
0.0 95 Initial
1.0 95 Hold
5.0 70 Elution
6.0 50 Wash
6.1 95 Re-equilibration

| 10.0 | 95 | End |

Critical Note: In HILIC, water is the "strong" solvent.[1][2] We ramp down the organic to elute the polar analyte.

Module 2: Sample Preparation (The Matrix Challenge)

Q: I see the peak in standards, but it disappears in plasma/tissue samples. Why?

A: This is classic Ion Suppression . If you are using Protein Precipitation (PPT) with methanol/acetonitrile, phospholipids are co-eluting with your polar analyte, "stealing" the charge in the ESI source.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE. Since Desacetyl-N,O-descarbonyl Linezolid is a base (amine), we can use charge-based retention to wash away interferences.

Workflow Visualization: MCX Extraction Strategy

SPE_Workflow Start Biological Sample (Plasma/Serum) Pretreat Pre-treatment: Dilute 1:1 with 4% H3PO4 (Acidify to charge the amine) Start->Pretreat Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Pretreat->Load Wash1 Wash 1: 2% Formic Acid (Removes proteins/acidic interferences) Load->Wash1 Wash2 Wash 2: Methanol (Removes neutrals/hydrophobics) Wash1->Wash2 Elute Elute: 5% NH4OH in Methanol (High pH neutralizes amine -> Release) Wash2->Elute Evap Evaporate & Reconstitute in 90% ACN (HILIC Mobile Phase) Elute->Evap

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow designed to isolate basic amines from complex matrices. This method eliminates neutral and acidic interferences that suppress signal.

Module 3: Mass Spectrometry Detection (The Sensitivity Challenge)

Q: What are the optimal MRM transitions?

A: The analyte (C13H20FN3O2) has a monoisotopic mass of ~269.15 Da. In ESI+, we target the [M+H]+ ion at m/z 270.2.

Causality: The fragmentation pattern typically involves the loss of the morpholine ring or the opening of the aliphatic chain.

Optimized MRM Table:

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
Desacetyl-N,O-descarbonyl Linezolid 270.2 174.1 3022Quantifier
270.2133.13035Qualifier
Linezolid (Parent) 338.1296.13525Monitor
Linezolid-d3 (IS) 341.1299.13525Internal Std

Expert Tip: Do not rely solely on the parent drug's Internal Standard (Linezolid-d3) for the impurity if possible. The ionization efficiency differences can be vast. If a stable isotope labeled standard for the impurity is unavailable, ensure your extraction recovery is >85% to minimize variance.

Module 4: Troubleshooting Logic

Q: My calibration curve is non-linear at the lower end (trace levels).

A: This is often due to adsorption (sticking) of the amine to glass vials or system tubing.

Corrective Actions:

  • Vials: Use Polypropylene (PP) vials or Silanized Glass. Do not use standard glass.

  • Solvent: Ensure the reconstitution solvent matches the initial mobile phase (High Organic for HILIC). Injecting a water-heavy sample onto a HILIC column will cause peak splitting and signal loss.

Decision Tree: Method Optimization

Troubleshooting Issue Issue: Low Sensitivity / High LOQ Check1 Is the peak shape symmetrical? Issue->Check1 YesShape Yes Check1->YesShape NoShape No (Tailing/Splitting) Check1->NoShape Check2 Check Matrix Effect (Post-Column Infusion) YesShape->Check2 Action3 Wrong Diluent? (Must match Mobile Phase) NoShape->Action3 Action4 Column Secondary Interactions? Add 10mM Ammonium Buffer NoShape->Action4 Suppression High Suppression (>20%) Check2->Suppression NoSuppression No Suppression Check2->NoSuppression Action1 Switch from PPT to MCX SPE Suppression->Action1 Action2 Increase Injection Vol or Concentrate Sample NoSuppression->Action2

Figure 2: Logical decision tree for diagnosing sensitivity issues in trace amine analysis.

References

  • PubChem. (2024).[3] Desacetyl-N,O-descarbonyl Linezolid (Compound Summary). National Library of Medicine. [Link][3]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Scheenen, H., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300. Frontiers in Pharmacology. [Link]

  • Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. [Link]

  • International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

Disclaimer: This guide is intended for research and development purposes. All methods must be validated in your specific laboratory environment according to GLP/GMP standards before clinical or diagnostic use.

Sources

Validation & Comparative

A Comparative Guide to the Chemical Stability of Linezolid and its Ring-Opened Metabolite, Desacetyl-N,O-descarbonyl Linezolid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical stability of the oxazolidinone antibiotic, Linezolid, and its significant degradation product, Desacetyl-N,O-descarbonyl Linezolid. The information herein is curated for researchers, drug development professionals, and quality control scientists, offering both foundational principles and actionable experimental data to inform stability-indicating assays and formulation development.

Introduction: The Critical Role of Stability in Drug Efficacy and Safety

Linezolid is a crucial last-resort antibiotic used against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Its efficacy is intrinsically linked to its chemical structure, specifically the integrity of the oxazolidinone ring and the N-acetyl group[2]. Degradation of the parent molecule can lead to loss of therapeutic activity and the formation of potentially harmful impurities.

One such impurity, Desacetyl-N,O-descarbonyl Linezolid , represents a significant structural departure from the parent drug. Its formation involves the hydrolysis of both the acetamide group and the crucial oxazolidinone ring[3]. Understanding the comparative stability of these two molecules is paramount for defining storage conditions, predicting shelf-life, and developing robust analytical methods to ensure patient safety.

The chemical structures are as follows:

  • Linezolid: N-[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide[1][2].

  • Desacetyl-N,O-descarbonyl Linezolid: (S)-1-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol[3]. This synonym clarifies that the molecule is a ring-opened amino alcohol derivative.

This guide will dissect the stability profiles of both compounds under various stress conditions, providing the causal chemistry and validated experimental protocols for their assessment.

Chemical Rationale for Stability Differences

The stability of Linezolid is primarily dictated by two functional groups susceptible to hydrolysis: the acetamide side chain and the cyclic carbamate (ester) within the oxazolidinone ring[4][5]. The Desacetyl-N,O-descarbonyl metabolite is the product of the cleavage of both these groups.

  • Oxazolidinone Ring: This five-membered ring is prone to hydrolysis, particularly under alkaline conditions, which cleaves the carbamate linkage to form an amino alcohol[4][5][6][7]. This ring-opening is the "descarbonyl" step and is generally irreversible, leading to a complete loss of the pharmacophore responsible for inhibiting bacterial protein synthesis[2].

  • Acetamide Group: This group can also undergo hydrolysis to yield a primary amine, a process referred to as "desacetylation."

Consequently, Desacetyl-N,O-descarbonyl Linezolid is not a transient intermediate but a terminal degradation product. By its very nature, having already undergone hydrolysis at its most labile sites, it is chemically inert to the same hydrolytic degradation pathways that affect the parent Linezolid. Linezolid is inherently less stable, particularly in alkaline environments where hydrolysis is accelerated[6][8].

Experimental Framework for Comparative Stability Assessment

To empirically compare the stability of Linezolid against its degradation product, a forced degradation study is the industry-standard approach. This involves subjecting the drug substance to stress conditions exceeding those of normal storage to accelerate degradation.

The logical workflow for such a study is outlined below:

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A Prepare separate solutions of Linezolid and Desacetyl-N,O- descarbonyl Linezolid B Subject aliquots to stress conditions: - Acid (e.g., 0.1 M HCl) - Base (e.g., 0.1 M NaOH) - Oxidative (e.g., 6% H2O2) - Thermal (e.g., 70°C) A->B Expose C Withdraw samples at time intervals (e.g., 1, 6, 24h) B->C Sample D Neutralize/Quench Reaction C->D E Analyze via Stability-Indicating HPLC-UV Method D->E Inject F Quantify remaining Linezolid and formation of degradation products E->F G Compare % degradation of Linezolid vs. stability of the metabolite F->G Conclude

Caption: Workflow for a comparative forced degradation study.

Detailed Experimental Protocol: Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent drug from its degradation products.

Objective: To develop and validate an isocratic RP-HPLC method capable of resolving Linezolid from Desacetyl-N,O-descarbonyl Linezolid and other potential degradants.

Methodology:

  • Chromatographic System:

    • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent[9][10].

    • Mobile Phase: A mixture of Phosphate Buffer (pH 7) and Methanol in a 60:40 v/v ratio is a good starting point. Adjustments may be necessary for optimal resolution[9].

    • Flow Rate: 1.0 mL/min[1][9][11].

    • Detection: UV at 251 nm or 254 nm[1][12].

    • Column Temperature: 30°C[10].

  • Preparation of Solutions:

    • Standard Solutions: Prepare individual stock solutions of Linezolid and the Desacetyl-N,O-descarbonyl Linezolid reference standard in methanol or a suitable solvent at a concentration of 1 mg/mL.

    • Working Solutions: Dilute the stock solutions with the mobile phase to a working concentration (e.g., 20 µg/mL).

  • Forced Degradation Procedure:

    • Acid Hydrolysis: Mix 1 mL of Linezolid stock solution with 1 mL of 0.1 M HCl. Keep at room temperature or heat (e.g., 70°C) for a specified period[6][9]. Withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase before injection.

    • Base Hydrolysis: Mix 1 mL of Linezolid stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. This reaction is often rapid[6]. Withdraw samples at short intervals (e.g., 1 hour), neutralize with 0.1 M HCl, and dilute.

    • Oxidative Degradation: Mix 1 mL of Linezolid stock solution with 1 mL of 6% H2O2. Keep at room temperature for 24 hours[1]. Dilute before injection.

    • Thermal Degradation: Store a solution of Linezolid at 70°C for up to 24 hours[9].

  • Analysis and Data Interpretation:

    • Inject the stressed samples into the HPLC system.

    • Identify the peaks corresponding to Linezolid and its degradation products by comparing retention times with the reference standards.

    • Calculate the percentage of degradation for Linezolid under each stress condition. The Desacetyl-N,O-descarbonyl Linezolid sample, when subjected to the same conditions, should show no significant degradation.

Comparative Stability Data Summary

The following table summarizes the expected outcomes from forced degradation studies based on published literature.

Stress ConditionLinezolid Stability ProfileDesacetyl-N,O-descarbonyl Linezolid (Expected Profile)Primary Degradation Pathway for Linezolid
Alkaline (e.g., 0.1 M NaOH) Highly Labile. Complete degradation can occur in as little as 1 hour[6].Stable. The molecule is the product of alkaline hydrolysis.Hydrolysis of the oxazolidinone ring and acetamide group[7].
Acidic (e.g., 0.1 M HCl) Relatively Stable. Minimal degradation is typically observed[6][13].Stable. As an amino alcohol, it is stable to acid hydrolysis.Primarily cleavage of the phenylmorpholine ring under harsh conditions[14].
Oxidative (e.g., H₂O₂) Moderately Labile. Some degradation occurs, primarily oxidation of the morpholine ring[6][14][15].Stable. The primary sites for oxidation on the parent molecule are already altered or absent.Oxidation of the morpholine ring to form metabolites like PNU-142586 and PNU-142300[16][17][18].
Thermal (e.g., 70-80°C) Stable. Generally stable to dry heat and in neutral solution[1][9].Stable. Minimal degradation.
Photolytic (UV/Visible Light) Stable. Generally not susceptible to photolytic degradation[1][14].Stable. Minimal degradation.

This data clearly illustrates that Linezolid's primary vulnerability is alkaline hydrolysis. The resulting product, Desacetyl-N,O-descarbonyl Linezolid, is inherently stable under these conditions as it represents the thermodynamic endpoint of that specific degradation pathway.

The degradation pathway under the most significant stress condition (alkaline hydrolysis) can be visualized as follows:

G Linezolid Linezolid Intact Oxazolidinone Ring N-Acetyl Group Metabolite Desacetyl-N,O-descarbonyl Linezolid Ring-Opened Amino Alcohol Primary Amine Linezolid->Metabolite  Alkaline Hydrolysis (OH⁻)  (Irreversible Ring Opening & Deacetylation)

Caption: Primary degradation pathway of Linezolid to its metabolite.

Conclusion and Field Insights

For scientists in drug development and quality control, the key takeaways are:

  • Linezolid is most unstable in alkaline conditions. Formulation efforts should focus on maintaining a neutral to slightly acidic pH to ensure stability.

  • Desacetyl-N,O-descarbonyl Linezolid is a critical impurity to monitor in stability studies. Its presence is a direct indicator of hydrolytic degradation of the active pharmaceutical ingredient.

  • Analytical methods must be stability-indicating. The HPLC method used for quality control must be proven to separate Linezolid from this and other potential degradation products effectively[1][10][12].

By understanding the fundamental chemical differences and employing the robust experimental designs outlined in this guide, researchers can confidently assess the stability of Linezolid, ensuring the development of safe, effective, and stable pharmaceutical products.

References

  • Title: Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structure identification of the main degradation products of linezolid Source: Ingenta Connect URL: [Link]

  • Title: Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Development and Validation of Stability-Indicating Method for Assay of Linezolid Immediate Release Tablet by Reversed-Phase HPLC Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Metabolic pathways of linezolid, based on data from mice, dogs and humans. Source: ResearchGate URL: [Link]

  • Title: Development & Validation of Stability Indicating RP-HPLC Method for Linezolid Immediate Release Tablet Dosage Form Source: Semantic Scholar URL: [Link]

  • Title: Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: Investigation of linezolid degradation kinetics using a validated UV/Vis spectrophotometer method Source: Journal of Research in Chemistry URL: [Link]

  • Title: VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF LINEZOLID IN A PHARMACEUTICAL DOSAGE FORM Source: Taylor & Francis Online URL: [Link]

  • Title: Pharmacokinetics, Metabolism, and Excretion of Linezolid following an Oral Dose of [14C]Linezolid to Healthy Human Subjects Source: ResearchGate URL: [Link]

  • Title: Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols Source: ResearchGate URL: [Link]

  • Title: Forced degradation of linezolid Source: ResearchGate URL: [Link]

  • Title: LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID Source: Taylor & Francis Online URL: [Link]

  • Title: Linezolid - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Oxazolidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A Review of Population Pharmacokinetic Analyses of Linezolid - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine Source: ACS Publications URL: [Link]

  • Title: Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening Source: Semantic Scholar URL: [Link]

  • Title: Complete degradation profile of Linezolid along with the % impurity formation and corresponding mass nos. of impurities. Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID Source: Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences URL: [Link]

  • Title: Stability of linezolid investigated at 4 different temperatures Source: ResearchGate URL: [Link]

  • Title: Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

Desacetyl-N,O-descarbonyl Linezolid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 333753-72-3 | Formula: C₁₃H₂₀FN₃O₂ | Mol.[1][2][3][4] Weight: 269.32 g/mol [3][5][6]

Executive Summary & Compound Identity

Desacetyl-N,O-descarbonyl Linezolid (also known as Linezolid Impurity 60 or (2S)-1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol) is a primary degradation product and synthetic intermediate of the oxazolidinone antibiotic Linezolid.[1][2][3][4] Structurally, it represents the "open-chain" backbone of the parent drug, lacking both the oxazolidinone carbonyl and the acetamide group.[2]

Critical Handling Directive: While specific toxicological data for this intermediate is limited compared to the parent API, it retains the core morpholine-fluorophenyl pharmacophore.[4] Therefore, it must be handled as a Potent Pharmaceutical Compound with potential for specific target organ toxicity (STOT) and environmental persistence.

Disposal Standard: Zero-discharge to sewer.[4] High-temperature incineration is the mandatory destruction method.[2][4]

Chemical Structure Context[2][3][6][7][8]
  • Parent: Linezolid (Oxazolidinone antibiotic).[4][7]

  • Modification: Hydrolysis of the cyclic carbamate (ring opening) and deacetylation of the side chain.

  • Functional Groups: Primary amine, secondary amine (aniline type), tertiary amine (morpholine), secondary alcohol, organofluorine.

Hazard Profile & Safety Classification

Before initiating disposal, operators must classify the waste stream based on the compound's chemical properties.

Hazard CategoryClassification (GHS/Inferred)Operational Implication
Health Hazard Warning / Irritant Contains primary and secondary amines.[1][2][4] High potential for skin/eye irritation and sensitization.
Systemic Toxicity STOT-RE (Potential) Treat with same caution as Linezolid (potential myelosuppression/mitochondrial toxicity upon chronic exposure).[1][2][4]
Environmental Aquatic Toxicity Antibiotic intermediates are presumed toxic to aquatic life with long-lasting effects.[4]
Reactivity Basic / Stable Stable under normal conditions.[8] Incompatible with strong oxidizers and acid chlorides.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance & Contaminated Solids)

Applicability: Expired reference standards, solid spills, contaminated weighing boats, gloves, and paper towels.

  • Segregation: Do not mix with general trash or biohazardous waste (unless infectious agents are present).

  • Primary Containment: Place solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) drum or white waste pail.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "Desacetyl-N,O-descarbonyl Linezolid (Trace Organic Base)"[1][2][4]

    • Hazard Checkbox: Toxic, Irritant.[9]

  • Destruction: Transfer to a licensed facility for High-Temperature Incineration (HTI) at >1000°C to ensure complete mineralization of the fluorinated backbone.[4]

B. Liquid Waste (Mother Liquors & Solutions)

Applicability: HPLC effluent, reaction mixtures, dissolved stock solutions.

  • Solvent Compatibility Check:

    • Aqueous/Acidic Solutions: This compound is basic. Ensure waste stream pH is monitored if mixing with bulk acid waste to avoid exotherms.

    • Organic Solvents: Compatible with standard non-halogenated organic waste streams (Methanol, Acetonitrile, DMSO).

  • Collection:

    • Use an amber glass or HDPE solvent waste carboy.

    • Crucial: Do not fill >90% capacity to allow for thermal expansion.

  • Labeling: Identify the solvent matrix (e.g., "Acetonitrile 50% / Water 50%") and explicitly list "Desacetyl-N,O-descarbonyl Linezolid <1%" as a contaminant.[2][4]

  • Disposal: Incineration (Fuel Blending) is preferred over wastewater treatment. NEVER pour down the sink.

C. Spill Cleanup Protocol

Scenario: 100 mg of solid powder spilled on the benchtop.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and N95 respirator (or P100 if powder is fine/aerosolized).

  • Containment: Cover the spill with a damp paper towel (moistened with water or methanol) to prevent dust generation. Do not dry sweep.[10]

  • Removal: Wipe up the material using the "concentric circle" method (outside in).

  • Decontamination: Clean the surface with a 10% bleach solution (oxidizes the amines) followed by an ethanol rinse.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (see Section A).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for segregating and disposing of Desacetyl-N,O-descarbonyl Linezolid waste.

DisposalWorkflow Start Waste Generation: Desacetyl-N,O-descarbonyl Linezolid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, HPLC Effluent) StateCheck->Liquid Liquid SolidBag 1. Double Bag (Polyethylene) 2. Place in Rigid White Pail Solid->SolidBag LiquidCarboy 1. Segregate by Solvent (Org vs Aq) 2. Collect in HDPE/Glass Carboy Liquid->LiquidCarboy Labeling LABELING: 'Non-RCRA Regulated Hazardous Waste' Contains: Fluorinated Organic Amine SolidBag->Labeling LiquidCarboy->Labeling Destruction FINAL DISPOSAL: High-Temperature Incineration (Zero Sewer Discharge) Labeling->Destruction

Figure 1: Operational decision tree for the segregation and destruction of Linezolid impurity waste streams.

Regulatory Compliance & Scientific Rationale

Scientific Rationale for Incineration

The molecule contains a C-F (Carbon-Fluorine) bond and a stable morpholine ring.[1][2][4] Standard wastewater treatment (biological degradation) is often insufficient to fully mineralize fluorinated pharmaceuticals, leading to environmental accumulation.

  • Mechanism: High-temperature incineration (>1000°C) breaks the strong C-F bond (approx. 485 kJ/mol), converting it to HF (captured by scrubbers) and CO₂.[1][2][4]

  • Reference: This aligns with "Best Available Techniques" (BAT) for halogenated organic waste.

Regulatory Codes (US/EU)[1][2][4]
  • RCRA (USA): Not a P-listed or U-listed waste.[1][2][4] However, it must be characterized by the generator. Due to its pharmaceutical origin and potential toxicity, it is managed as "Non-RCRA Regulated Hazardous Waste" (often coded as State-Regulated in CA, MA, MN).[2][4]

  • European Waste Code (EWC):

    • 18 01 08* (Cytotoxic and cytostatic medicines - if classified as such by internal EHS).[1][2][4]

    • 07 05 13* (Solid wastes containing hazardous substances).[4]

References

  • PubChem. (2025). Desacetyl-N,O-descarbonyl Linezolid (Compound Summary). National Library of Medicine. Available at: [Link][1][2][4]

  • U.S. Environmental Protection Agency. (2019).[10] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Available at: [Link][1][2][4]

  • European Chemicals Agency (ECHA). (n.d.).[4] Guidance on the classification and labelling of titanium dioxide and fluorinated compounds. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.